molecular formula C9H9BrF2O B2368586 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol CAS No. 1564613-61-1

3-(4-Bromophenyl)-1,1-difluoropropan-2-ol

Cat. No.: B2368586
CAS No.: 1564613-61-1
M. Wt: 251.071
InChI Key: VENJKVUBAIINLJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,1-difluoropropan-2-ol ( 1564613-61-1) is a halogenated secondary alcohol of interest in organic synthesis and chemical research . It has a molecular formula of C 9 H 9 BrF 2 O and a molecular weight of 251.07 g/mol . Its structure features a 4-bromophenyl group attached to a 1,1-difluoropropan-2-ol chain, making it a valuable bifunctional building block. The bromophenyl group can undergo various metal-catalyzed cross-coupling reactions, while the difluorinated alcohol moiety can serve as a handle for further functionalization . This compound is primarily used as a key synthetic intermediate in constructing more complex organic molecules . Its unique structure makes it a potential precursor in developing specialty chemicals for applications in agrochemical and materials science research . Researchers can employ it in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, or it can be oxidized to the corresponding ketone . The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, which is a key area of study in medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(4-bromophenyl)-1,1-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,8-9,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENJKVUBAIINLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564613-61-1
Record name 3-(4-bromophenyl)-1,1-difluoropropan-2-ol
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Preparation Methods

Starting Materials and Precursors

The synthesis of 3-(4-bromophenyl)-1,1-difluoropropan-2-ol begins with commercially available precursors. 4-Bromobenzaldehyde (C₇H₅BrO) serves as the primary aromatic building block, providing the bromophenyl backbone. For the difluoropropanol segment, 1,1-difluoropropan-2-one (CF₂HCOCH₃) or its derivatives are frequently employed. Advanced intermediates such as 1,3-dibromo-1,1-difluoropropan-2-one (CF₂BrCOCH₂Br) have also been utilized in multistep syntheses.

Stepwise Synthetic Routes

Nucleophilic Addition-Elimination Strategy

A widely reported method involves the condensation of 4-bromobenzaldehyde with a fluorinated nucleophile. For example, fluorinated phosphonium salts (e.g., Ph₃P⁺CF₂CH₃ BF₄⁻) enable nucleophilic 1,1-difluoroethylation under mild conditions. The reaction proceeds via:

  • Activation of the aldehyde : 4-Bromobenzaldehyde is treated with a base (e.g., K₂CO₃) in ethanol to generate an enolate intermediate.
  • Nucleophilic attack : The phosphonium salt delivers the CF₂CH₃ group, forming a β-fluoro alcohol intermediate.
  • Purification : Column chromatography or recrystallization yields the final product with >75% purity.

This method is advantageous due to its operational simplicity and compatibility with sensitive functional groups.

Halogenation-Fluorination Cascade

An alternative approach adapts protocols from the synthesis of 1,3-dibromo-1,1-difluoropropan-2-one (CF₂BrCOCH₂Br). Key steps include:

  • Bromination : 1,1-Difluoropropan-2-one undergoes bromination using Br₂ or N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA) as a catalyst.
    $$
    \text{CF}2\text{HCOCH}3 + 2\text{Br}2 \xrightarrow{\text{TFA}} \text{CF}2\text{BrCOCH}_2\text{Br} + 2\text{HBr}
    $$
    This step achieves 80% yield under optimized conditions (40°C, 16 hours).

  • Coupling with 4-bromophenyl Grignard reagent : The dibrominated ketone reacts with 4-bromophenylmagnesium bromide (ArMgBr) in tetrahydrofuran (THF), followed by acidic workup to yield the target alcohol.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to mitigate risks associated with exothermic halogenation steps. Catalytic systems using palladium on carbon (Pd/C) or copper iodide (CuI) enhance selectivity during coupling reactions, reducing byproduct formation. A representative protocol involves:

  • Continuous bromination : Automated dosing of Br₂ into a reactor containing 1,1-difluoropropan-2-one and TFA.
  • In-line purification : Liquid-liquid extraction removes excess HBr, and the intermediate is directly fed into a Grignard reaction chamber.
  • Distillation : Short-path distillation under reduced pressure (10⁻² Torr) isolates this compound with ≥90% purity.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Table 1: Spectroscopic Data for this compound
Technique Data
¹H NMR δ 4.35 (s, 2H, CH₂), 7.45–7.60 (m, 4H, Ar-H)
¹³C NMR δ 183.7 (t, J = 27.8 Hz, C=O), 112.0 (t, J = 319.2 Hz, CF₂)
¹⁹F NMR δ −65.6 (2F, CF₂)
HRMS m/z 251.07 [M+H]⁺ (calc. 251.07)

Challenges and Optimization

  • Selectivity in halogenation : Over-bromination is mitigated by stoichiometric control and low-temperature conditions (−10°C).
  • Stability of intermediates : The β-fluoro alcohol intermediate is prone to dehydration; stabilization is achieved using anhydrous Na₂SO₄ during workup.
  • Yield enhancement : Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-(4-Bromophenyl)-1,1-difluoropropan-2-one.

    Reduction: Formation of 3-(4-Bromophenyl)-1,1-difluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Propanol Derivatives

a) 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
  • Molecular formula : C₉H₈BrF₃O
  • Key differences : Replacement of one fluorine atom in the target compound with a third fluorine (trifluoro vs. difluoro group).
  • Implications : The additional fluorine may enhance electronegativity and metabolic stability but could reduce solubility due to increased hydrophobicity .
b) 3-(2-Bromo-4-fluorophenyl)propan-1-ol
  • Molecular formula : C₉H₁₀BrFO
  • Key differences : Bromine and fluorine substituents at the 2- and 4-positions of the phenyl ring, respectively, and a primary alcohol group.
  • Implications : Altered substitution pattern may influence binding affinity in biological systems, while the primary alcohol could improve hydrogen-bonding capacity .
c) 3-Bromo-2-(bromomethyl)-1-propanol
  • Molecular formula : C₄H₈Br₂O
  • Key differences : A smaller, fully brominated alkyl chain lacking aromaticity.

Aromatic and Heterocyclic Derivatives

a) (E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • Molecular formula : C₁₅H₁₀BrFO
  • Key differences : Chalcone backbone with α,β-unsaturated ketone and fluorophenyl group.
  • Implications : The conjugated system enables π-π stacking and interactions with biological targets, as seen in anti-inflammatory chalcone derivatives .
b) 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)
  • Molecular formula : C₁₇H₁₂BrClN₂O₂
  • Key differences : Incorporation of a 1,3,4-oxadiazole ring and ketone group.
  • Biological activity : Exhibits 59.5% suppression of carrageenan-induced paw edema at 100 mg/kg, comparable to indomethacin .
c) (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one
  • Molecular formula : C₂₃H₁₄BrCl₂N₂O
  • Key differences : Pyrazole and dichlorophenyl groups.

Physicochemical Trends

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups
3-(4-Bromophenyl)-1,1-difluoropropan-2-ol 247.07 Br (para), F (geminal) Secondary alcohol
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol 265.06 Br (para), F (trifluoro) Secondary alcohol
IIIa (oxadiazole derivative) 404.66 Br (para), Cl (para) Oxadiazole, ketone
Chalcone derivative () 293.15 Br (para), F (para) α,β-unsaturated ketone

Observations :

  • Increased halogenation (e.g., trifluoro vs. difluoro) elevates molecular weight and hydrophobicity.

Biological Activity

Overview

3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound notable for its unique structure, which includes a bromophenyl group linked to a difluoropropanol moiety. This compound has garnered attention in biological research due to its potential interactions with various biological systems and its applications in the synthesis of biologically active molecules.

  • Chemical Formula : C9H8BrF2O
  • Molecular Weight : 235.06 g/mol
  • CAS Number : 1564613-61-1

The presence of fluorine and bromine in its structure contributes to its distinct chemical reactivity, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety facilitates hydrogen bonding with polar functional groups. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

1. Pharmaceutical Research

The compound serves as a precursor in the synthesis of various biologically active molecules. Its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs. For instance, fluorine substitution has been shown to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug compounds, making them more effective therapeutic agents.

2. Toxicological Studies

Research indicates that halogenated organic compounds like this compound can have significant effects on biological systems. Studies have explored its toxicity profiles and potential environmental impacts, particularly in aquatic ecosystems where such compounds may accumulate.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructureBiological Activity
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleisoxazole structureAnticancer properties
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamidepyrazole structureAntimicrobial activity

The unique combination of bromine and fluorine in this compound distinguishes it from these compounds, contributing to its specific biological activities.

Case Study 1: Enzyme Interaction

A study published in ACS Omega demonstrated that this compound exhibited inhibitory effects on certain cytochrome P450 enzymes. The compound was shown to bind effectively at the active site, leading to decreased enzymatic activity and altered metabolic pathways in liver microsomes .

Case Study 2: Toxicological Assessment

Research conducted on the environmental impact of halogenated organic compounds revealed that exposure to this compound resulted in significant bioaccumulation in aquatic organisms. The study highlighted potential risks associated with the compound's persistence and toxicity in ecosystems .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol?

A two-step approach is commonly employed:

  • Step 1 : Introduce fluorine via halogen exchange or electrophilic fluorination. For example, zinc-mediated reactions in anhydrous THF under inert atmospheres can facilitate difluorination .
  • Step 2 : Bromophenyl incorporation via Friedel-Crafts acylation using AlCl₃ as a Lewis catalyst, followed by reduction (e.g., LiAlH₄) to yield the secondary alcohol . Key considerations: Moisture-sensitive conditions for fluorination and steric hindrance from the bromophenyl group during substitution.

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : Identify the bromophenyl aromatic protons (δ 7.3–7.5 ppm) and the CH(OH) group (δ ~4.2 ppm). The difluoromethyl group (CF₂) splits adjacent protons due to ¹⁹F coupling .
  • ¹⁹F NMR : Distinct signals for CF₂ groups appear between δ -110 to -125 ppm, depending on electronic environment .
  • IR : Stretching vibrations for -OH (~3300 cm⁻¹) and C-F bonds (~1150 cm⁻¹) confirm functional groups .

Q. What solvents and conditions stabilize this compound during storage?

Store in anhydrous, aprotic solvents (e.g., THF, DCM) under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the difluoromethyl group or oxidation of the alcohol .

Q. How does the bromophenyl substituent influence reactivity in nucleophilic substitutions?

The electron-withdrawing bromine atom activates the phenyl ring toward electrophilic attacks but creates steric hindrance for bulky nucleophiles. Kinetic studies suggest para-bromine directs substitutions to the ortho position .

Q. What chromatographic methods purify this compound effectively?

Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with heptane/ethanol eluents are recommended .

Advanced Research Questions

Q. How can hydrogen bonding networks in its crystal structure be analyzed?

  • Perform single-crystal X-ray diffraction. Refinement via SHELXL (in the SHELX suite) resolves atomic positions and thermal parameters .
  • Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., chains, rings) and quantify intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case Example : Discrepancies in OH proton chemical shifts (NMR) vs. crystallographic O-H distances may arise from dynamic hydrogen bonding in solution. Use variable-temperature NMR and DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model solvent effects .

Q. How do fluorine atoms affect reaction pathways in cross-coupling reactions?

  • The CF₂ group increases electrophilicity at the β-carbon, favoring Suzuki-Miyaura couplings with aryl boronic acids. However, competing C-F activation may occur under Pd catalysis. Monitor via ¹⁹F NMR to track intermediates .

Q. What computational methods predict enantioselectivity in asymmetric syntheses?

  • DFT/MD simulations : Model transition states to evaluate steric/electronic effects of the bromophenyl and CF₂ groups.
  • NMR anisotropy : Use chiral auxiliaries (e.g., Mosher’s acid) to correlate experimental Δδ values with computed enantiomeric excess .

Q. How to optimize reaction yields when scaling up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time for fluorination steps (e.g., 30 min at 120°C vs. 12 hr conventional heating).
  • Flow chemistry : Enhances mixing and heat transfer in Friedel-Crafts steps, minimizing byproducts like polybrominated derivatives .

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